![molecular formula C14H16S B12825339 4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B12825339.png)
4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene is a sulfur-containing heterocyclic compound with the molecular formula C14H16S It is a derivative of dibenzothiophene, characterized by the presence of two methyl groups at the 4 and 6 positions and a partially hydrogenated structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohex-2-enone with 2-methylbenzenethiol to form an intermediate, which is then cyclized to produce the target compound . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as nickel-molybdenum supported on silica-alumina are often employed to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, fully hydrogenated derivatives, and various substituted derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene has several scientific research applications:
Chemistry: It is used as a model compound in studies of sulfur-containing heterocycles and their reactivity.
Biology: Research into its potential biological activity, including antimicrobial and anticancer properties, is ongoing.
Medicine: The compound is investigated for its potential use in drug development due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene involves its interaction with molecular targets through its sulfur atom and aromatic rings. These interactions can lead to the formation of reactive intermediates that participate in various chemical and biological processes. The specific pathways and targets depend on the context of its application, such as its role in catalysis or its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydrodibenzothiophene: Lacks the methyl groups at the 4 and 6 positions.
4,6-Dimethyldibenzothiophene: Fully aromatic without the partially hydrogenated structure.
Dibenzothiophene: The parent compound without any methyl groups or hydrogenation.
Uniqueness
4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene is unique due to its combination of methyl substitution and partial hydrogenation, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
IUPAC Name |
4,6-dimethyl-1,2,3,4-tetrahydrodibenzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16S/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)15-13(9)11/h3,5,7,10H,4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGZTSXZDJDRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C1SC3=C(C=CC=C23)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

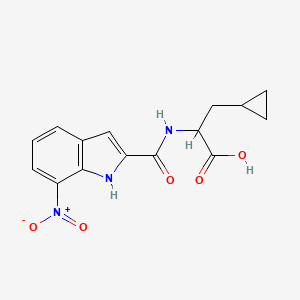
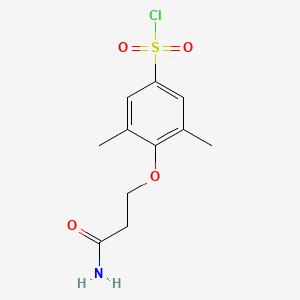
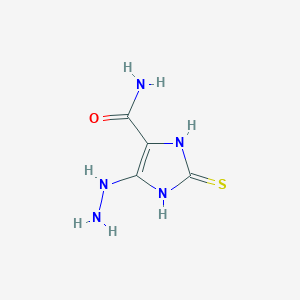




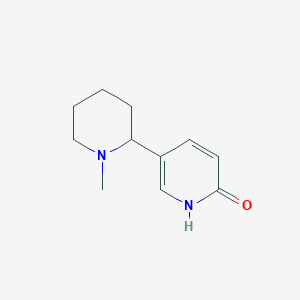
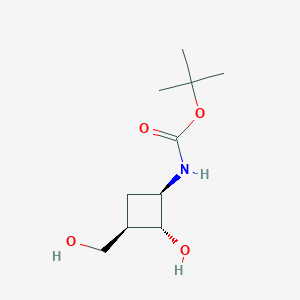


![9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis-](/img/structure/B12825373.png)

